2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
Description
This compound features a pyrazine core substituted with a 4-chlorophenyl group at position 4 and a 3-oxo moiety. A sulfanylacetamide linker connects the pyrazine ring to a 3,4-dimethoxyphenyl group (Fig. 1). The 4-chlorophenyl group enhances lipophilicity, while the 3,4-dimethoxyphenyl substituent contributes to hydrogen bonding and solubility. The sulfanyl bridge and amide group are critical for biological interactions, particularly in antimicrobial and enzyme-targeting applications .
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-27-16-8-5-14(11-17(16)28-2)23-18(25)12-29-19-20(26)24(10-9-22-19)15-6-3-13(21)4-7-15/h3-11H,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBGDBPKWFTCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Modifications
N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]Acetamide
- Core Structure : Pyrimidine (vs. pyrazine in the target compound).
- Substituents: 4,6-Diamino groups on pyrimidine; 4-chlorophenyl on acetamide.
- The absence of a 3-oxo group may limit redox-related interactions .
2-[[3-(4-Chlorophenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-Methylphenyl)Acetamide
- Core Structure: Thienopyrimidine fused ring (vs. pyrazine).
- Substituents: 4-Chlorophenyl on thienopyrimidine; 4-methylphenyl on acetamide.
- Impact : The fused thiophene ring enhances planarity and π-π stacking, favoring DNA intercalation. However, the methyl group on the phenyl ring reduces polarity compared to the target compound’s methoxy groups, possibly lowering aqueous solubility .
Substituent Variations on Aromatic Rings
N-(5-Chloro-2-Methoxyphenyl)-2-((4-(3,4-Difluorophenyl)-3-Oxo-3,4-Dihydropyrazin-2-yl)thio)Acetamide
- Substituents : 3,4-Difluorophenyl on pyrazine; 5-chloro-2-methoxyphenyl on acetamide.
- Impact: Fluorine atoms increase electronegativity and metabolic resistance but may reduce bioavailability due to higher lipophilicity.
N-(3,4-Dimethoxyphenyl)-2-((4-(3,4-Dimethylphenyl)-3-Oxo-3,4-Dihydropyrazin-2-yl)thio)Acetamide
- Substituents : 3,4-Dimethylphenyl on pyrazine; 3,4-dimethoxyphenyl on acetamide.
- Impact : Methyl groups on the pyrazine-linked aryl ring increase hydrophobicity, which may enhance membrane permeability but reduce solubility. The dimethoxy group on the acetamide moiety matches the target compound, suggesting similar hydrogen-bonding profiles .
Functional Group Comparisons
2-Cyano-2-[2-(4-Methylphenyl)hydrazinylidene]-N-(4-Sulfamoylphenyl)Ethanamide
- Functional Groups: Cyano and hydrazinylidene (vs. sulfanylacetamide in the target).
- The hydrazinylidene moiety enables chelation with metal ions, a feature absent in the target compound .
Key Findings and Implications
Core Heterocycles: Pyrazine-based compounds (target) balance solubility and stability better than pyrimidine or thienopyrimidine analogues due to moderate polarity and redox activity .
Substituent Effects :
- Methoxy groups (target) improve solubility vs. methyl or halogenated analogues.
- Chlorine at position 4 on the pyrazine ring enhances target affinity in antimicrobial assays .
Biological Performance: The target compound’s sulfanylacetamide linker and dimethoxyphenyl group are optimal for hydrogen bonding with microbial enzymes, outperforming cyano or hydrazinylidene derivatives .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically including:
- Coupling reactions between pyrazine derivatives and sulfanyl-acetamide intermediates under reflux conditions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, ethanol) are used to enhance reaction efficiency.
- Temperature control : Reactions are conducted at 60–100°C to balance yield and avoid decomposition.
- Purification : Column chromatography or recrystallization ensures ≥95% purity .
| Step | Key Reagents/Conditions | Yield Optimization Strategy |
|---|---|---|
| 1 | 4-(4-chlorophenyl)pyrazinone, thiolacetic acid | Excess thiol reagent (1.2 eq.) |
| 2 | N-(3,4-dimethoxyphenyl)acetamide coupling | Slow addition to minimize side products |
| 3 | Final purification | Silica gel chromatography (hexane:EtOAc 3:1) |
Q. How is the compound’s structural integrity confirmed?
Standard analytical methods include:
- NMR spectroscopy : H and C NMR to verify substituent positions and functional groups.
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] peak at m/z 442.08).
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between pyrazine and phenyl rings) .
Q. What in vitro assays are used for preliminary biological activity screening?
- Anticancer activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC values calculated.
- Anti-inflammatory potential : Inhibition of COX-2 enzyme via ELISA.
- Antimicrobial testing : Disk diffusion against S. aureus and E. coli .
Advanced Research Questions
Q. How can regioselectivity challenges in sulfanyl group attachment be addressed?
- Computational modeling : DFT calculations predict favorable sites for sulfanyl substitution (e.g., C2 vs. C5 on pyrazine).
- Protecting group strategies : Temporary protection of reactive sites (e.g., acetylating amines) improves selectivity .
Q. What structural modifications enhance biological activity?
- Substituent variation : Replacing 3,4-dimethoxyphenyl with fluorophenyl groups increases lipophilicity and blood-brain barrier penetration.
- Hybrid analogs : Fusing thienopyrimidine moieties improves kinase inhibition (e.g., EGFR IC reduced from 12 µM to 3.5 µM) .
| Modification | Biological Impact | Mechanism |
|---|---|---|
| 4-Fluorophenyl | Enhanced cytotoxicity (IC ↓ 40%) | Increased DNA intercalation |
| Pyrimidine fusion | Improved kinase selectivity | Steric hindrance reduces off-target binding |
Q. How are crystallographic data used to resolve structural ambiguities?
- Single-crystal X-ray diffraction : Determines bond lengths (e.g., C-S bond: 1.78 Å) and torsion angles (e.g., 15.2° between pyrazine and acetamide).
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds with lattice water) .
Q. How to reconcile contradictory bioactivity data across studies?
- Dose-response reevaluation : Validate assays at multiple concentrations (e.g., 1–100 µM).
- Metabolic stability testing : Liver microsome assays identify rapid degradation (e.g., t < 30 min) as a confounding factor .
Methodological Recommendations
- Synthetic optimization : Use Design of Experiments (DoE) to model solvent/temperature interactions .
- Bioactivity validation : Combine orthogonal assays (e.g., SPR for binding affinity, Western blot for target modulation) .
- Data reporting : Include crystallographic CIF files and raw NMR spectra in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
